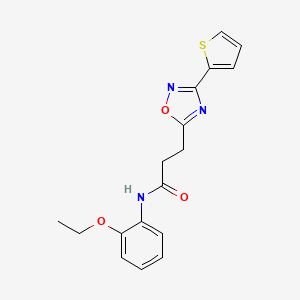
N-(2-ethoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as ETOX, is a small molecule compound that has shown potential in scientific research applications. The synthesis of ETOX involves the reaction of 2-ethoxybenzoyl chloride with 3-amino-1,2,4-oxadiazole-5-thiol, followed by the addition of 3-bromo-1-thiophen-2-ylpropan-1-one.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the inhibition of HDACs, which leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes. This compound also induces apoptosis in cancer cells by activating caspase-3 and -9. In addition, this compound inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. This compound also inhibits the activity of HDACs, which leads to changes in gene expression. In addition, this compound inhibits the production of pro-inflammatory cytokines, which can reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDACs, which reduces the risk of off-target effects. However, this compound has also been shown to have low solubility in water, which can limit its use in certain experiments. In addition, this compound has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the use of N-(2-ethoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in scientific research. One potential application is in the development of new cancer therapies. This compound has shown potential as an anti-cancer agent, and further research could lead to the development of new drugs based on its structure. In addition, this compound could be used in the development of new anti-inflammatory agents. Finally, further research is needed to optimize the synthesis method of this compound to improve yields and purity.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process. First, 2-ethoxybenzoyl chloride is reacted with 3-amino-1,2,4-oxadiazole-5-thiol to form 2-ethoxybenzoyl-3-amino-1,2,4-oxadiazole-5-thiol. Next, 3-bromo-1-thiophen-2-ylpropan-1-one is added to the reaction mixture to form this compound. The synthesis method has been optimized to achieve high yields and purity of this compound.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer progression. In addition, this compound has shown potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-2-22-13-7-4-3-6-12(13)18-15(21)9-10-16-19-17(20-23-16)14-8-5-11-24-14/h3-8,11H,2,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXXOISRMQLMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



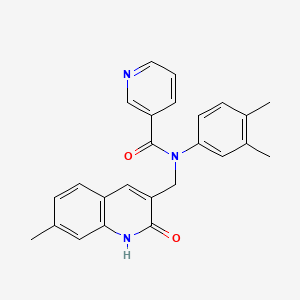
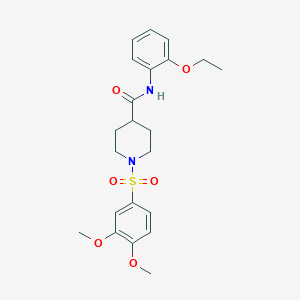


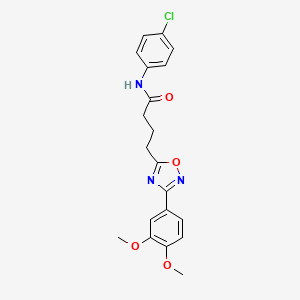
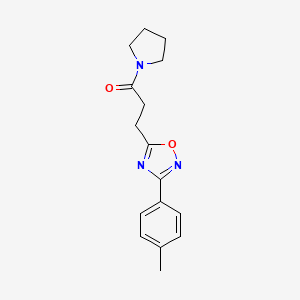
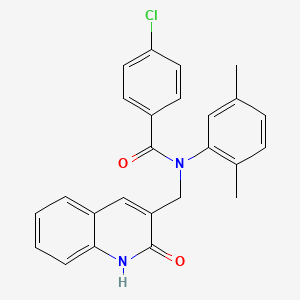
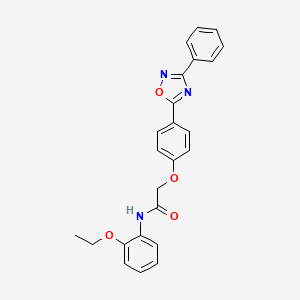

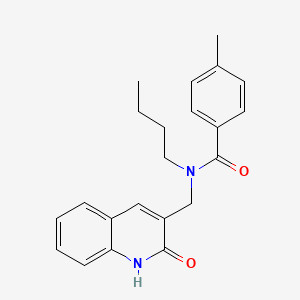
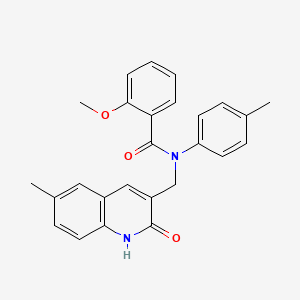
![4-(tert-butyl)-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696405.png)